![molecular formula C8H10N4O B15237374 (E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate)](/img/structure/B15237374.png)
(E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate) is a complex organic compound characterized by its unique structure, which includes an ethyl group, an amino group, and two cyano groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate) typically involves multi-step organic reactions. One common method includes the reaction of ethylamine with a dicyanoethene derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of catalysts to speed up the reaction. The reaction mixture is then purified using techniques such as distillation and chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its reactive groups.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyano groups are particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate): shares similarities with other dicyanoethene derivatives and amino-substituted compounds.
(E)-(methylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate): Similar structure but with a methyl group instead of an ethyl group.
(E)-(propylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate): Similar structure but with a propyl group.
Uniqueness
The uniqueness of (E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate) lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both amino and cyano groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H10N4O |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]ethanimidate |
InChI |
InChI=1S/C8H10N4O/c1-3-13-6(2)12-8(5-10)7(11)4-9/h3,11H2,1-2H3/b8-7-,12-6? |
Clé InChI |
DVRJSDQVNLKMBQ-VYPXRBNDSA-N |
SMILES isomérique |
CCOC(=N/C(=C(/C#N)\N)/C#N)C |
SMILES canonique |
CCOC(=NC(=C(C#N)N)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15237311.png)
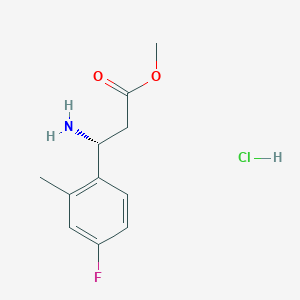
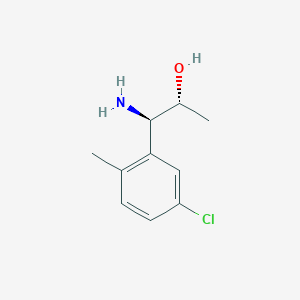
![1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237333.png)
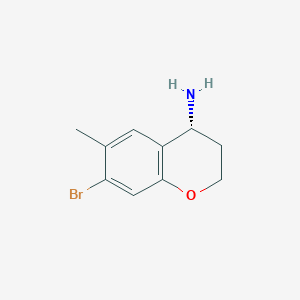

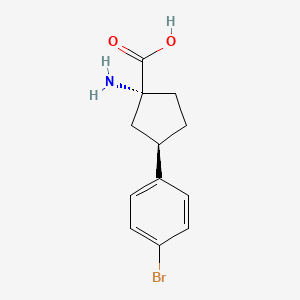
![[(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminobenzoate](/img/structure/B15237353.png)
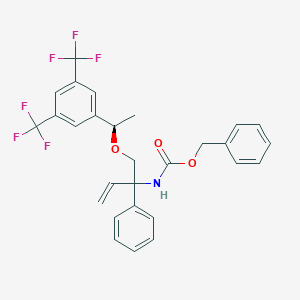
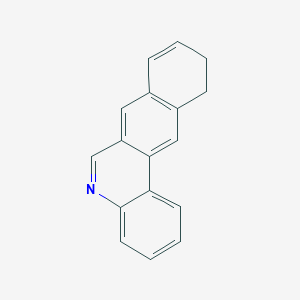
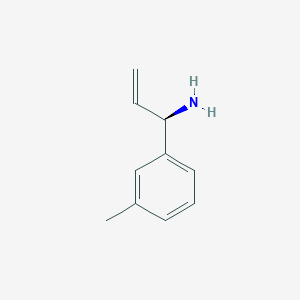
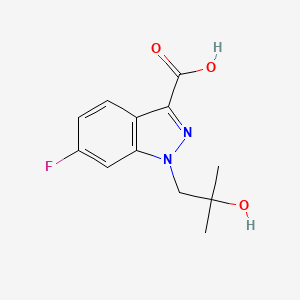
![((2R,3R,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15237387.png)
![6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hcl](/img/structure/B15237392.png)
